molecular formula C7H8O B12960537 Benzyl-13C6 Alcohol

Benzyl-13C6 Alcohol

Cat. No.: B12960537
M. Wt: 114.094 g/mol
InChI Key: WVDDGKGOMKODPV-ZFJHNFROSA-N
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Description

Benzyl-¹³C₆ Alcohol (CAS: 201740-95-6) is a stable isotope-labeled derivative of benzyl alcohol, where six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. Its molecular formula is C(¹³C)₆H₈O, with a molecular weight of 114.09 g/mol . This compound is primarily utilized in advanced research applications, including nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical development, where isotopic labeling enables precise tracking of molecular interactions and structural dynamics .

Properties

Molecular Formula

C7H8O

Molecular Weight

114.094 g/mol

IUPAC Name

(1,2,3,4,5-13C5)cyclohexatrienyl(113C)methanol

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

WVDDGKGOMKODPV-ZFJHNFROSA-N

Isomeric SMILES

C1=[13CH][13CH]=[13CH][13CH]=[13C]1[13CH2]O

Canonical SMILES

C1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-13C6 Alcohol can be synthesized through the selective hydrogenation of benzaldehyde-13C6. This process involves the use of palladium-based catalysts under controlled temperature and pressure conditions. The reaction is typically carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde group to the alcohol group .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of benzyl chloride-13C6 in an alkaline environment. This method is preferred due to its efficiency and scalability. it requires careful handling of reagents and control of reaction conditions to avoid side reactions and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl-13C6 Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl-13C6 Alcohol is similar to that of benzyl alcohol. It acts by inhibiting the closure of respiratory spiracles in lice, leading to asphyxiation. This property makes it useful as an antiparasitic agent. In metabolic studies, the carbon-13 label allows for precise tracking of the compound’s transformation and interaction with various molecular targets and pathways .

Comparison with Similar Compounds

Key Properties

  • Storage : Sealed in dry conditions at room temperature .
  • Hazard Statements : H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
  • Transport Classification : UN 3334, Class 9 (miscellaneous hazardous material), Packing Group III .

Structural and Isotopic Comparisons

Table 1: Isotope-Labeled Benzyl Alcohol Derivatives
Compound CAS # Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Pattern
Benzyl-¹³C₆ Alcohol 201740-95-6 C(¹³C)₆H₈O 114.09 Six ¹³C atoms in benzene ring
Benzyl Alcohol-7-¹³C Not provided C₆H₅CH₂OH (¹³C at C7) ~109.1 Single ¹³C at methyl carbon
Benzyl-α-¹³C-α,α-d₂ Not provided C₆H₅CD₂(¹³CH₂OH) ~113.1 ¹³C and deuterium at α-carbon
Regular Benzyl Alcohol 100-51-6 C₆H₅CH₂OH 108.14 No isotopic labeling

Notes:

  • Benzyl-¹³C₆ is distinguished by uniform ¹³C labeling in the aromatic ring, enhancing NMR signal clarity .
  • Benzyl-α-¹³C-α,α-d₂ combines isotopic labeling with deuterium, useful in kinetic isotope effect studies .

Physical and Chemical Properties

Table 2: Physical Properties Comparison
Property Benzyl-¹³C₆ Alcohol Regular Benzyl Alcohol Benzyl-α-¹³C-α,α-d₂
Boiling Point (°C) Not reported 205 Not reported
Density (g/mL) Not reported 1.04 ~1.05
Stability Stable under dry conditions Stable in air Requires inert storage

Key Findings :

  • The absence of boiling point data for isotope-labeled variants (e.g., Benzyl-¹³C₆) reflects their specialized use in controlled research settings rather than industrial applications .
  • Regular benzyl alcohol is widely used as a solvent and preservative, with well-characterized physical properties .
Table 3: Application Comparison
Compound Primary Applications
Benzyl-¹³C₆ Alcohol NMR spectroscopy, metabolic tracing, drug development
Regular Benzyl Alcohol Food additive (E 1519), solvent, fragrance industry
Benzyl Alcohol-7-¹³C Isotope dilution mass spectrometry (IDMS)
Benzyl-α-¹³C-α,α-d₂ Mechanistic studies in organic chemistry

Research Insights :

  • Benzyl-¹³C₆ is critical for elucidating aromatic ring behavior in pharmaceuticals, as its isotopic signature avoids signal overlap in NMR .
  • Regular benzyl alcohol’s safety as a food additive has been re-evaluated by EFSA, confirming acceptable daily intake (ADI) limits .
Table 4: Hazard and Transport Comparison
Parameter Benzyl-¹³C₆ Alcohol Regular Benzyl Alcohol
Hazard Class Class 9 Class 9 (non-flammable)
HazMat Fees (International) $150+ (UN 3334) Lower cost (non-isotopic)
Safety Precautions Avoid inhalation/skin contact Similar, but fewer restrictions

Regulatory Notes:

  • Isotope-labeled compounds incur higher transportation costs due to stringent handling requirements for hazardous materials .
  • Regular benzyl alcohol is subject to food additive regulations (e.g., EFSA evaluations), whereas labeled versions are restricted to laboratory use .

Q & A

Q. What are the recommended analytical techniques for characterizing Benzyl-13C6 Alcohol in isotopic purity studies?

Isotopic purity can be assessed via Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹³C NMR, to confirm the position and incorporation of ¹³C isotopes. Gas Chromatography-Mass Spectrometry (GC-MS) with isotopic resolution is also critical for quantifying isotopic enrichment . For trace impurities, High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is recommended, as outlined in pharmacopeial monographs for related benzyl alcohol derivatives .

Q. How can this compound be synthesized with minimal isotopic dilution?

The Grignard reaction between ¹³C-labeled formaldehyde (¹³CH₂O) and phenylmagnesium bromide (C₆H₅MgBr) is a validated method to produce this compound. Ensure anhydrous conditions and inert atmospheres to prevent isotopic exchange. Post-synthesis, fractional distillation under reduced pressure minimizes contamination from unlabeled intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and chemical-resistant goggles. In case of skin contact, wash immediately with soap and water. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS-compliant safety data sheets for detailed emergency measures .

Q. How should researchers design experiments to study the solvent properties of this compound in organic reactions?

Compare its polarity and solubility parameters (e.g., Hansen solubility parameters) with unlabeled benzyl alcohol using techniques like inverse gas chromatography. Control variables such as temperature and concentration to isolate isotopic effects on reaction kinetics .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermodynamic data for this compound (e.g., vapor pressure discrepancies)?

Cross-validate data using NIST Standard Reference Data for benzyl alcohol derivatives . Apply the Clarke-Glew equation to adjust vapor pressure measurements for isotopic mass differences. Ensure calibration of instruments (e.g., static vapor pressure apparatus) with certified reference materials .

Q. How can isotopic labeling (¹³C) in Benzyl Alcohol impact metabolic tracing studies in biological systems?

Use LC-MS/MS with multiple reaction monitoring (MRM) to track ¹³C incorporation into metabolites like hippuric acid. Control for natural isotope abundance by subtracting background signals from unlabeled controls. Validate metabolic pathways via isotopic flux analysis using software such as IsoCor .

Q. What strategies optimize the detection of trace impurities in this compound for pharmaceutical applications?

Implement Headspace GC-MS to identify volatile impurities (e.g., benzaldehyde). For non-volatile residues, use inductively coupled plasma mass spectrometry (ICP-MS) to detect metal catalysts. Follow USP/NF monographs for impurity thresholds and validation protocols .

Q. How do isotopic effects influence the reaction mechanisms of this compound in acid-catalyzed esterification?

Conduct kinetic isotope effect (KIE) studies by comparing rate constants (kH/kD) between ¹³C-labeled and unlabeled alcohol. Use density functional theory (DFT) calculations to model transition states and validate experimental KIEs. Report deviations using the Swain-Schaad relationship .

Methodological Best Practices

  • Data Integrity : Maintain lab notebooks with raw data, instrument parameters, and environmental conditions (e.g., humidity) to ensure reproducibility .
  • Literature Review : Use SciFinder or Reaxys to retrieve primary literature, prioritizing studies indexed in CAS or NIST databases .
  • Ethical Compliance : Disclose isotopic labeling in publications per ACS Ethical Guidelines and validate spectral data against public repositories (e.g., NIST Chemistry WebBook) .

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